6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine
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Overview
Description
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine is a complex organic compound that features a purine core structure substituted with a piperidine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide in ethanol.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine-oxadiazole structure.
Coupling with the purine core: Finally, the piperidine-oxadiazole intermediate is coupled with a purine derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets within cells. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine is unique due to its combination of a purine core with both a piperidine ring and an oxadiazole moiety. This structure may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H17N7O |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H17N7O/c1-2-9(1)14-20-21-15(23-14)10-3-5-22(6-4-10)13-11-12(17-7-16-11)18-8-19-13/h7-10H,1-6H2,(H,16,17,18,19) |
InChI Key |
MLPHNHYDEIIEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
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